Arcaine sulfate Arcaine sulfate
Brand Name: Vulcanchem
CAS No.: 36587-93-6
VCID: VC2315911
InChI: InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4)
SMILES: C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O
Molecular Formula: C6H18N6O4S
Molecular Weight: 270.31 g/mol

Arcaine sulfate

CAS No.: 36587-93-6

Cat. No.: VC2315911

Molecular Formula: C6H18N6O4S

Molecular Weight: 270.31 g/mol

* For research use only. Not for human or veterinary use.

Arcaine sulfate - 36587-93-6

Specification

CAS No. 36587-93-6
Molecular Formula C6H18N6O4S
Molecular Weight 270.31 g/mol
IUPAC Name 2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid
Standard InChI InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4)
Standard InChI Key RWTGFMPOODRXIM-UHFFFAOYSA-N
SMILES C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O
Canonical SMILES C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O

Introduction

PropertyValue
Chemical Name2-[4-(diaminomethylideneamino)butyl]guanidine sulfate
Molecular FormulaC₆H₁₈N₆O₄S or C₆H₁₆N₆·H₂SO₄
Molecular Weight270.31 g/mol
CAS Number14923-17-2
IUPAC Name2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid
InChI KeyRWTGFMPOODRXIM-UHFFFAOYSA-N
SMILESNC(NCCCCNC(N)=N)=N.O=S(O)(O)=O
Parent CompoundArcaine (CAS: 544-05-8)
Storage ConditionsRoom temperature
SolubilitySoluble in water (25mM)
Purity (Commercial)≥99% (typically)

Structurally, arcaine sulfate consists of a butane chain with guanidino groups at the 1- and 4-positions, forming the arcaine cation, with sulfate as the counterion . The guanidino groups are essential for its biological activity, particularly in interacting with the polyamine binding site of the NMDA receptor.

Mechanism of Action

Arcaine sulfate exhibits two primary mechanisms of action that contribute to its pharmacological profile:

Nitric Oxide Synthase Inhibition

In addition to its effects on NMDA receptors, arcaine sulfate has been demonstrated to inhibit nitric oxide synthase (NOS) in a linear manner in rat brain tissue . This inhibitory action on NOS adds another dimension to arcaine's pharmacological profile, making it valuable for studying the interrelationship between glutamatergic neurotransmission and nitric oxide signaling pathways in the central nervous system.

Pharmacological Effects

The pharmacological profile of arcaine sulfate has been extensively characterized in various experimental systems:

Electrophysiological Studies

Electrophysiological experiments have demonstrated that arcaine sulfate inhibits NMDA receptor-mediated currents in a concentration-dependent and voltage-dependent manner . When applied at 200 μM to NMDA (NR1+NR2A) channels expressed in Xenopus oocytes at a holding potential of -60 mV, arcaine sulfate significantly reduces current amplitude .

When co-administered with dizocilpine (MK-801), another open-channel NMDA blocker, arcaine prevents dizocilpine from producing a long-lasting blockade of the receptor . This interaction indicates a competitive binding relationship between these compounds at the NMDA receptor complex.

Binding Studies

Arcaine sulfate inhibits [³H]MK-801 binding to the NMDA receptor, even in the absence of added polyamines . It produces parallel shifts in the response to spermidine, which distinguishes it from other polyamine antagonists .

Ionic Interactions

The efficacy of arcaine can be reduced by various divalent cations, including Ca²⁺, Ba²⁺, and Sr²⁺ . This suggests an interaction between the polyamine binding site and divalent cation binding sites on the NMDA receptor, providing insight into the complex allosteric modulation of these receptors.

Research Applications

Arcaine sulfate has found diverse applications in neuroscience and biomedical research:

Neuropharmacological Research

As a selective antagonist of the polyamine site on NMDA receptors, arcaine sulfate serves as a valuable tool for investigating the role of polyamines in glutamatergic neurotransmission . It has contributed significantly to understanding the modulation of NMDA receptor function by endogenous polyamines and has aided in characterizing the polyamine binding site on these receptors.

Neuroprotection Studies

Given its ability to block NMDA receptors, which are implicated in excitotoxicity, arcaine sulfate has been investigated for potential neuroprotective effects in conditions involving excessive glutamatergic transmission, such as epilepsy, stroke, and neurodegenerative disorders .

Nitric Oxide Signaling Research

The dual action of arcaine sulfate on both NMDA receptors and nitric oxide synthase makes it particularly useful for studying the cross-talk between these two signaling systems in the brain . This has implications for understanding neuroplasticity, neurodevelopment, and neurodegeneration.

Additional Research Areas

According to some sources, arcaine sulfate is also being explored in:

  • Pharmaceutical development as an intermediate in drug synthesis targeting neurological disorders

  • Analytical chemistry as a reagent for detection and quantification of compounds

  • Agricultural science for potential applications in growth regulation or pest control

  • Material science for developing novel materials such as hydrogels with applications in drug delivery systems

Structural Studies

The crystal structure of arcaine sulfate has been analyzed and reported in the scientific literature . In 1985, researchers published the crystal structure analysis of arcaine sulfate in Acta Crystallographica Section C, providing insights into its three-dimensional configuration and intermolecular interactions . This structural information is crucial for understanding its binding characteristics and designing related compounds with modified properties.

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